2-benzamido-N-(4-ethoxyphenyl)benzamide
Description
2-Benzamido-N-(4-ethoxyphenyl)benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a benzamido group at the 2-position and an ethoxyphenyl group at the N-position. The ethoxy group at the para position of the phenyl ring may enhance lipophilicity and metabolic stability, while the benzamido substituent could influence binding affinity through hydrogen bonding or π-π interactions .
Properties
IUPAC Name |
2-benzamido-N-(4-ethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-2-27-18-14-12-17(13-15-18)23-22(26)19-10-6-7-11-20(19)24-21(25)16-8-4-3-5-9-16/h3-15H,2H2,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEFMMRBGBXENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-(4-ethoxyphenyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method employs ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, low reaction times, and eco-friendly process .
Industrial Production Methods
Industrial production of benzamides often involves high-temperature reactions between carboxylic acids and amines. the method using ultrasonic irradiation and a solid acid catalyst is gaining popularity due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
2-benzamido-N-(4-ethoxyphenyl)benzamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
2-benzamido-N-(4-ethoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-benzamido-N-(4-ethoxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Trends and Mechanistic Insights
- Substituent Position : The 2-position substituents (e.g., Cl, F, benzamido) often dictate steric and electronic interactions with biological targets. For example, 2-chloro derivatives show stronger antimicrobial activity than para-substituted analogs due to optimized binding .
- Ethoxy Group: Ethoxy at the 4-position on phenyl enhances lipophilicity, improving membrane permeability. This is observed in 4-cyano and 4-chloro derivatives, which exhibit higher bioavailability than non-ethoxy analogs .
- Heterocyclic Moieties : Compounds with thiazole (e.g., ) or quinazoline (e.g., ) rings demonstrate enhanced pharmacological profiles due to additional binding sites and conformational rigidity .
Unique Advantages of 2-Benzamido-N-(4-ethoxyphenyl)benzamide
Compared to the above analogs, 2-benzamido-N-(4-ethoxyphenyl)benzamide offers:
- Dual Binding Capacity : The benzamido group provides two aromatic rings for π-π stacking, while the ethoxy group facilitates hydrophobic interactions. This dual mechanism is absent in simpler analogs like N-(4-ethoxyphenyl)benzamide .
- Synergistic Effects: The 2-benzamido substituent may act as a hydrogen bond donor/acceptor, complementing the electron-donating ethoxy group.
- Structural Versatility : The compound’s scaffold allows for further modifications at the benzamido or ethoxyphenyl positions, enabling tailored drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
